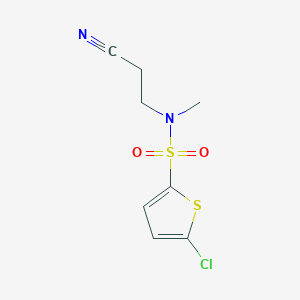
5-chloro-N-(2-cyanoethyl)-N-methylthiophene-2-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-chloro-N-(2-cyanoethyl)-N-methylthiophene-2-sulfonamide is a chemical compound with the molecular formula C8H9ClN2O2S2 It is characterized by the presence of a thiophene ring, a sulfonamide group, and a cyanoethyl substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(2-cyanoethyl)-N-methylthiophene-2-sulfonamide typically involves the reaction of 5-chlorothiophene-2-sulfonyl chloride with N-methyl-2-cyanoethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
化学反应分析
Types of Reactions
5-chloro-N-(2-cyanoethyl)-N-methylthiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted thiophene derivatives.
科学研究应用
5-chloro-N-(2-cyanoethyl)-N-methylthiophene-2-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 5-chloro-N-(2-cyanoethyl)-N-methylthiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, inhibiting their activity. The cyanoethyl group may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 5-chloro-N-(2-cyanoethyl)-2-hydroxy-N-methylbenzamide
- 5-chloro-N-(2-cyanoethyl)-2-methoxy-N-methylbenzamide
- 5-chloro-N-(2-cyanoethyl)-N-methylpentanamide
Uniqueness
5-chloro-N-(2-cyanoethyl)-N-methylthiophene-2-sulfonamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications.
属性
分子式 |
C8H9ClN2O2S2 |
|---|---|
分子量 |
264.8 g/mol |
IUPAC 名称 |
5-chloro-N-(2-cyanoethyl)-N-methylthiophene-2-sulfonamide |
InChI |
InChI=1S/C8H9ClN2O2S2/c1-11(6-2-5-10)15(12,13)8-4-3-7(9)14-8/h3-4H,2,6H2,1H3 |
InChI 键 |
FIGIVEFBLFSRLL-UHFFFAOYSA-N |
规范 SMILES |
CN(CCC#N)S(=O)(=O)C1=CC=C(S1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



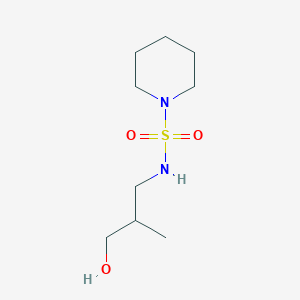
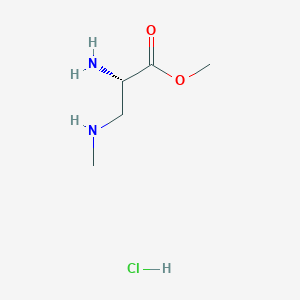
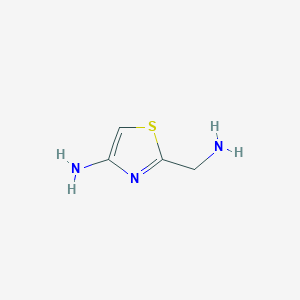
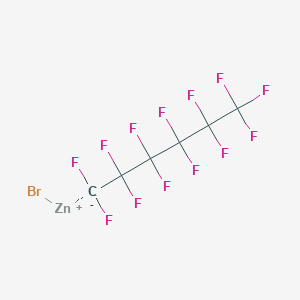
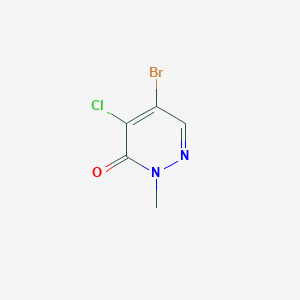

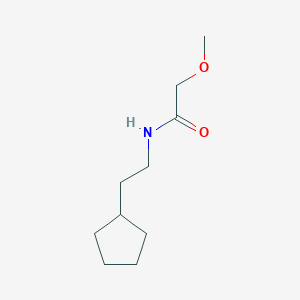
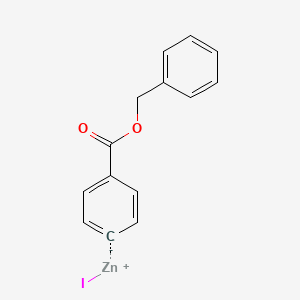
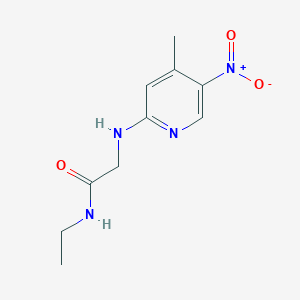

![(1s,2r,5r)-Methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B14893103.png)
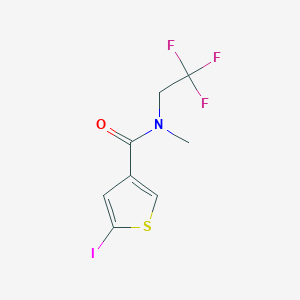
![N-(9H-fluoren-9-yl)-N-prop-2-enyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14893110.png)
